1-butyl-2-(3,4-dimethoxyphenyl)-1H-1,3-benzodiazole
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Overview
Description
1-butyl-2-(3,4-dimethoxyphenyl)-1H-1,3-benzodiazole is an organic compound with the molecular formula C19H22N2O2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
Benzimidazole compounds, in general, have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound .
Result of Action
Benzimidazole derivatives have been found to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzimidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-2-(3,4-dimethoxyphenyl)-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxyaniline and 1-bromo-3-butylbenzene.
Formation of Intermediate: The starting materials undergo a nucleophilic substitution reaction to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under specific reaction conditions to form the benzimidazole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors may be used.
Catalysts and Solvents: Specific catalysts and solvents are chosen to enhance the reaction rate and selectivity.
Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-butyl-2-(3,4-dimethoxyphenyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-butyl-2-(3,4-dimethoxyphenyl)-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-butyl-2-(3,4-dimethoxyphenyl)-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
1-butyl-2-phenyl-1H-1,3-benzodiazole: Lacks the methoxy groups, resulting in different chemical properties.
1-butyl-2-(3,4-dihydroxyphenyl)-1H-1,3-benzodiazole: Contains hydroxyl groups instead of methoxy groups, leading to different reactivity and applications.
1-butyl-2-(3,4-dimethoxyphenyl)-1H-1,3-benzimidazole: A closely related compound with similar structure but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-butyl-2-(3,4-dimethoxyphenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-5-12-21-16-9-7-6-8-15(16)20-19(21)14-10-11-17(22-2)18(13-14)23-3/h6-11,13H,4-5,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBYYEACJFBCHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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